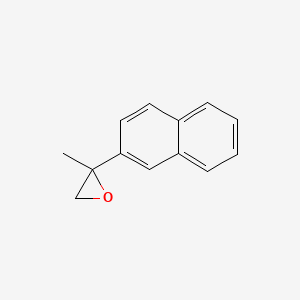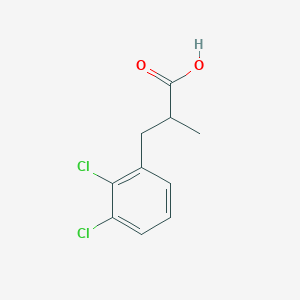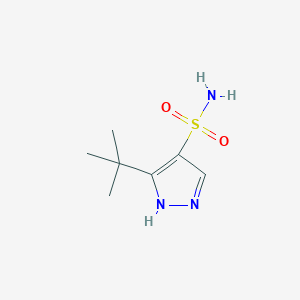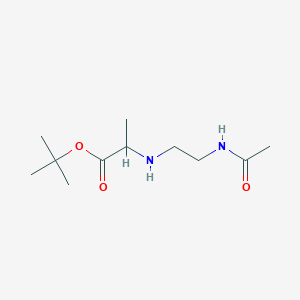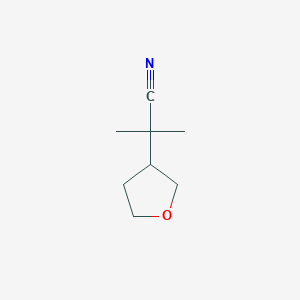
2-Methyl-2-(oxolan-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a methyl group and an oxolan (tetrahydrofuran) ring substituent. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with an oxolan derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group is introduced via nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(oxolan-3-yl)propanenitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding with enzymes or receptors, influencing various biochemical pathways. The oxolan ring provides structural stability and can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- 2-Methyl-2-(oxolan-2-yl)propanenitrile
Comparison: 2-Methyl-2-(oxolan-3-yl)propanenitrile is unique due to the specific positioning of the oxolan ring and the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the oxolan ring in different positions can significantly alter the compound’s chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-methyl-2-(oxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
TXROCFLUTFPESV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)



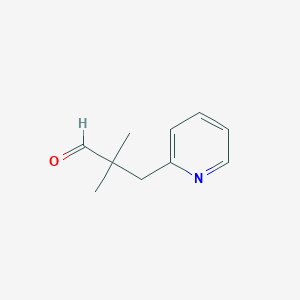
![Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
